molecular formula C14H10Cl2O2 B6356754 2-(2,5-Dichlorophenyl)-5-methylbenzoic acid CAS No. 1181626-98-1

2-(2,5-Dichlorophenyl)-5-methylbenzoic acid

Cat. No.: B6356754
CAS No.: 1181626-98-1
M. Wt: 281.1 g/mol
InChI Key: RYSIQUOTWSQIII-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-5-methylbenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of 2-(2,5-Dichlorophenyl)-5-methylbenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2,5-Dichlorophenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dichlorophenyl)-2-methylpropanoic acid
  • 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid
  • 2-(2,5-Dichlorophenyl)-4-methylpentanoic acid

Uniqueness

2-(2,5-Dichlorophenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the benzoic acid moiety. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-2-4-10(12(6-8)14(17)18)11-7-9(15)3-5-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSIQUOTWSQIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653544
Record name 2',5'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181626-98-1
Record name 2',5'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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